Cas no 1805453-49-9 (5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)

5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde is a versatile heterocyclic compound featuring a difluoromethyl group, a hydroxyl substituent, and an aldehyde functionality on a pyridine scaffold. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of fluorinated active ingredients. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the aldehyde moiety offers reactivity for further derivatization. The compound’s crystalline form ensures high purity and ease of handling. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in multi-step synthetic routes, supporting research in medicinal chemistry and material science applications.
5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde structure
1805453-49-9 structure
Product Name:5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde
CAS No:1805453-49-9
MF:C8H7F2NO2
MW:187.143489122391
CID:4888151
Update Time:2025-11-01

5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde
    • Inchi: 1S/C8H7F2NO2/c1-4-6(3-12)7(13)5(2-11-4)8(9)10/h2-3,8H,1H3,(H,11,13)
    • InChI Key: QAKWIXPZTVOBRO-UHFFFAOYSA-N
    • SMILES: FC(C1=CNC(C)=C(C=O)C1=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 318
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.2

5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029028882-250mg
5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde
1805453-49-9 95%
250mg
$960.40 2022-04-01
Alichem
A029028882-500mg
5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde
1805453-49-9 95%
500mg
$1,802.95 2022-04-01
Alichem
A029028882-1g
5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde
1805453-49-9 95%
1g
$2,952.90 2022-04-01

Additional information on 5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde

Introduction to 5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde (CAS No. 1805453-49-9) and Its Emerging Applications in Chemical Biology

5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde, identified by the chemical identifier CAS No. 1805453-49-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motifs—including a difluoromethyl group, a hydroxy substituent, and a methylpyridine core—exhibits promising properties that make it a valuable scaffold for the development of novel bioactive molecules. The presence of these distinct functional groups imparts distinct reactivity and binding capabilities, which are leveraged in various synthetic and medicinal chemistry applications.

The difluoromethyl group is particularly noteworthy, as it is frequently incorporated into drug candidates due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In recent years, computational modeling and experimental studies have highlighted the role of difluoromethyl containing compounds in inhibiting key enzymatic pathways associated with inflammation and cancer metabolism. For instance, derivatives of this motif have been explored as potential inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde serves as an excellent precursor for synthesizing more complex molecules. The aldehyde functionality at the 3-position provides a reactive site for condensation reactions with various nucleophiles, enabling the construction of heterocyclic scaffolds that mimic natural product structures. Such scaffolds are often investigated for their biological activity against targets such as kinases, proteases, and transcription factors.

The hydroxy group in this compound not only contributes to its solubility but also participates in hydrogen bonding interactions, which are critical for molecular recognition in biological systems. This feature makes it particularly useful for designing ligands that interact with protein targets in specific ways. For example, recent studies have demonstrated the utility of hydroxylated pyridine derivatives in modulating G-protein coupled receptors (GPCRs), which are implicated in numerous physiological processes and are common drug targets.

The methylpyridine core provides a rigid aromatic framework that can be further functionalized to enhance binding affinity or alter pharmacological properties. Pyridine derivatives are well-documented for their role in medicinal chemistry due to their ability to penetrate biological membranes and interact with intracellular targets. In particular, modifications at the 4-position, such as the presence of a hydroxyl group, have been shown to influence both potency and selectivity in drug-like molecules.

Recent advances in synthetic methodologies have enabled more efficient access to compounds like 5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde, making it more accessible for research applications. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have allowed chemists to introduce complex substituents with high precision. These methods are particularly valuable for generating libraries of analogs for high-throughput screening (HTS), a cornerstone of modern drug discovery efforts.

In the context of preclinical research, this compound has been explored as a potential lead molecule for treating neurological disorders. Preliminary data suggest that derivatives of this scaffold may modulate neurotransmitter release or receptor activity, offering a new avenue for therapeutic intervention. Additionally, its structural features make it amenable to prodrug design strategies aimed at improving bioavailability or targeted delivery to specific tissues.

The growing interest in fluorinated compounds underscores their significance in modern drug design. The difluoromethyl group’s electronic properties can influence both the electronic distribution and steric environment of adjacent functional groups, leading to enhanced binding interactions with biological targets. This has led to its widespread use in kinase inhibitors, antiviral agents, and anti-cancer drugs. As computational tools become more sophisticated, virtual screening approaches are increasingly employed to identify promising candidates like 5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde based on their predicted binding affinities.

From a synthetic chemistry perspective, the aldehyde functionality at the 3-position offers multiple pathways for further derivatization. It can be reduced to an alcohol or esterified to form carboxylic acid derivatives—a common strategy for improving solubility or enhancing metabolic stability post-administration. Furthermore, it serves as an entry point for constructing more complex heterocycles through cyclization reactions with various nitrogen-containing reagents.

The intersection of chemical biology and computational chemistry has accelerated the discovery pipeline for novel bioactive molecules derived from 5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde. High-resolution structural data from crystallographic studies combined with molecular dynamics simulations have provided insights into how these compounds interact with biological macromolecules at an atomic level. Such information is critical for optimizing lead compounds into viable drug candidates by predicting potential off-target effects or improving pharmacokinetic profiles.

In conclusion,5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde (CAS No. 1805453-49-9) represents a versatile building block with significant potential across multiple therapeutic areas. Its unique structural features—combining a difluoromethyl, a hydroxy, and a pyridine core—make it an attractive scaffold for medicinal chemists seeking novel bioactive molecules. As research continues to uncover new applications for fluorinated compounds and advanced synthetic techniques become more refined,this compound will likely remain at the forefront of chemical biology investigations into next-generation therapeutics.

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